molecular formula C12H12O2 B13037097 Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde

Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde

Cat. No.: B13037097
M. Wt: 188.22 g/mol
InChI Key: SWKIEQJILKGTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is a spirocyclic compound characterized by a unique structure where a chromane ring is fused to a cyclopropane ring at a single carbon atom.

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of new materials with unique mechanical and optical properties.

Mechanism of Action

The mechanism of action of spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chromane-4,1’-cyclopropane]-7-carbaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its combination of a chromane ring with a cyclopropane ring provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-carbaldehyde

InChI

InChI=1S/C12H12O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7-8H,3-6H2

InChI Key

SWKIEQJILKGTLY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.